Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate
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Overview
Description
Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a fluoro and methyl group on the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-fluoro-2-methyl-1-oxopropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The carbamate moiety can act as a bioisostere for esters or amides, influencing the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the fluoro and methyl substitutions, making it less reactive in certain chemical reactions.
1-Fluoro-2-methyl-1-oxopropan-2-yl carbamate: Similar structure but without the benzyl group, affecting its overall chemical properties and applications.
Uniqueness
Benzyl (1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group enhances its stability and binding affinity, while the benzyl group provides additional sites for chemical modification.
Properties
CAS No. |
367274-56-4 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
benzyl N-(1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,10(13)15)14-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
HQKCMANITZMFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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